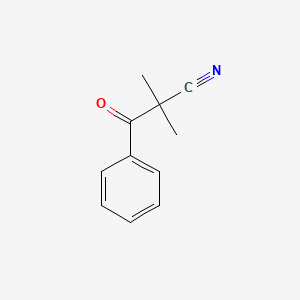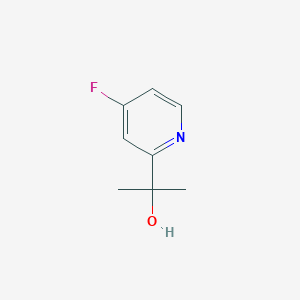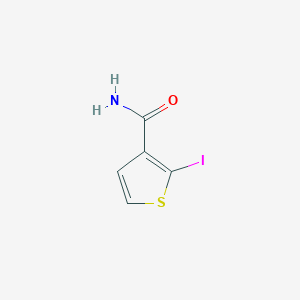
2-Iodothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodothiophene-3-carboxamide: is a heterocyclic compound with the chemical formula C6H4INOS. It contains a five-membered thiophene ring fused to an amide group. Thiophenes are privileged heterocycles due to their diverse properties and applications. In the case of this compound, it has garnered interest as a potential biologically active compound.
Preparation Methods
Synthetic Routes:: Several synthetic methods lead to 2-iodothiophene-3-carboxamide. Notably:
Gewald Reaction: This condensation reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives.
Paal–Knorr Reaction: It condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) to yield thiophene derivatives.
Fiesselmann Reaction: and Hinsberg Synthesis are also significant methods.
Industrial Production:: Industrial-scale synthesis typically employs modified versions of these reactions, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactivity:: 2-Iodothiophene-3-carboxamide can undergo various reactions:
Oxidation: Oxidizing agents can convert the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Iodine can be replaced by other nucleophiles (e.g., amines, thiols) to form new derivatives.
- Iodine (I2) : Used for iodination.
- Hydrogen Peroxide (H2O2) : For oxidation.
- Hydrazine (N2H4) : For reduction.
Scientific Research Applications
2-Iodothiophene-3-carboxamide finds applications in:
- Medicinal Chemistry : Its derivatives may exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.
- Organic Electronics : Used in organic semiconductors, OLEDs, and OFETs.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-iodothiophene-3-carboxamide is unique, other related compounds include:
- Thiophene-based drugs like suprofen and articaine.
- Other halogenated thiophenes.
Properties
Molecular Formula |
C5H4INOS |
|---|---|
Molecular Weight |
253.06 g/mol |
IUPAC Name |
2-iodothiophene-3-carboxamide |
InChI |
InChI=1S/C5H4INOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) |
InChI Key |
ANKJIAPRCKJXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


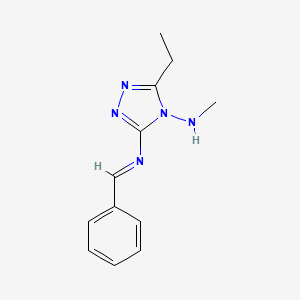
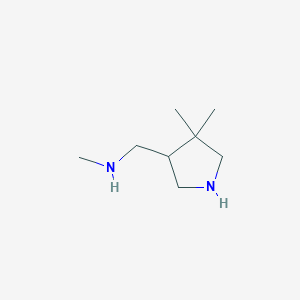
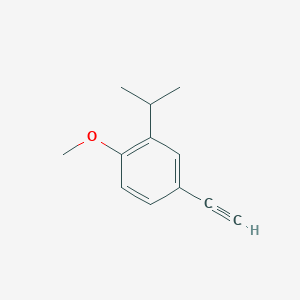
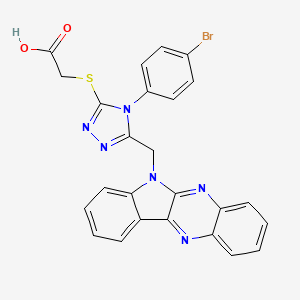
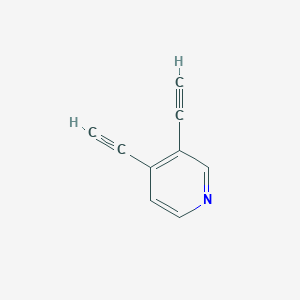
![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)
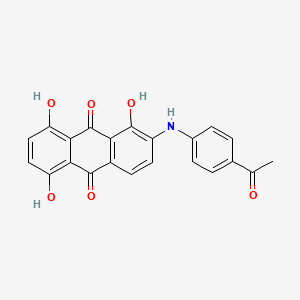
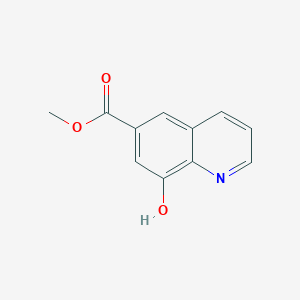
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
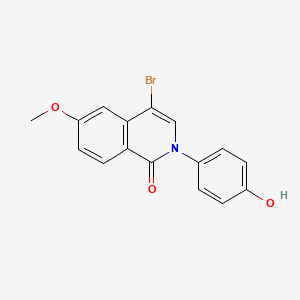
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)
